REACTION_CXSMILES
|
[OH-].[K+].[C:3]([O:7][C:8](=[O:15])[NH:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12])([CH3:6])([CH3:5])[CH3:4].S(OC)(O[CH3:20])(=O)=O>O1CCOCC1>[C:3]([O:7][C:8](=[O:15])[NH:9][C:10]([CH3:14])([CH3:13])[CH2:11][O:12][CH3:20])([CH3:6])([CH3:4])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CO)(C)C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
FILTRATION
|
Details
|
was filtered through a short pad of celite
|
Type
|
WASH
|
Details
|
washed with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate was washed with water (2×50 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC(COC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |